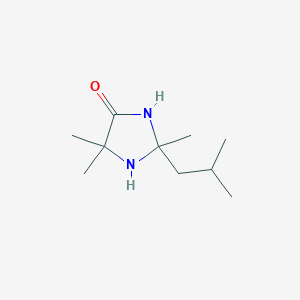
2,5,5-Trimethyl-2-(2-methylpropyl)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-2,5,5-trimethylimidazolidin-4-one is a heterocyclic compound with the molecular formula C10H20N2O. It is part of the imidazolidinone family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine with 2,5,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutyl-2,5,5-trimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolidinone ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2-Isobutyl-2,5,5-trimethylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-isobutyl-2,5,5-trimethylimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its functionalization. The pathways involved include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,5-Trimethylimidazolidin-4-one: Lacks the isobutyl group, resulting in different chemical properties.
2-Isobutyl-4,5-dimethylimidazolidin-4-one: Similar structure but with different substitution patterns.
Uniqueness
2-Isobutyl-2,5,5-trimethylimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Propriétés
Numéro CAS |
23993-04-6 |
|---|---|
Formule moléculaire |
C10H20N2O |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
2,5,5-trimethyl-2-(2-methylpropyl)imidazolidin-4-one |
InChI |
InChI=1S/C10H20N2O/c1-7(2)6-10(5)11-8(13)9(3,4)12-10/h7,12H,6H2,1-5H3,(H,11,13) |
Clé InChI |
LZYUYOGSTBVWMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(NC(=O)C(N1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


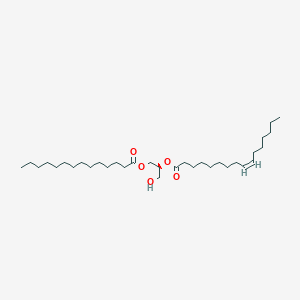
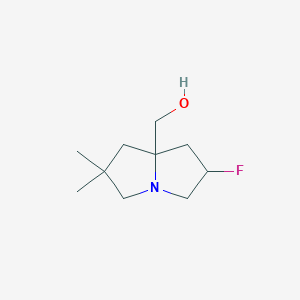
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
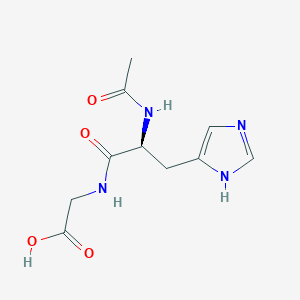



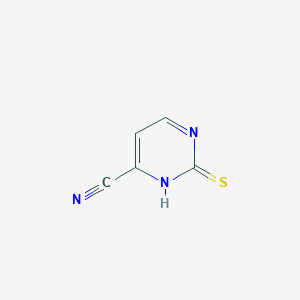
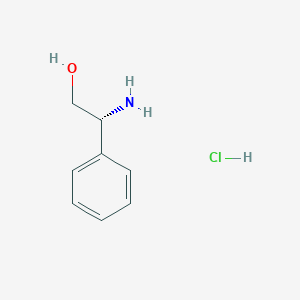
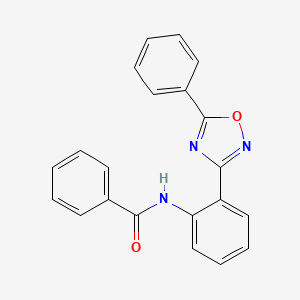
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
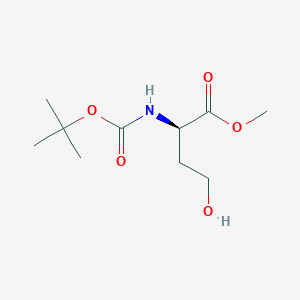
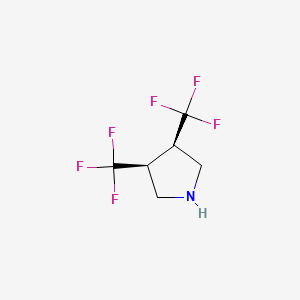
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
